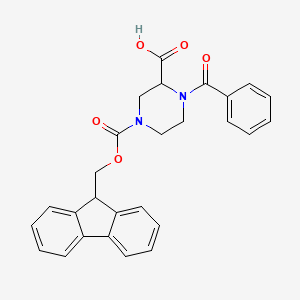

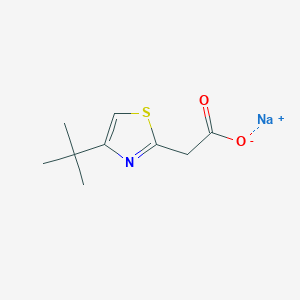

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid

Vue d'ensemble

Description

The molecule you’re asking about contains several functional groups that are common in organic chemistry . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The benzoyl group is a type of acyl group derived from benzoic acid . Piperazine is a heterocyclic amine with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring . The exact structure would depend on the positions of the Fmoc and benzoyl groups on the ring .Chemical Reactions Analysis

In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis . The benzoyl group can participate in various reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carbonyl groups and the basic nitrogens in the piperazine ring could impact its solubility and acidity/basicity .Applications De Recherche Scientifique

Peptide Synthesis

This compound is related to the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

Precolumn Derivatization of Amines

The compound can be used in the pre-column derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process improves the detection and separation of amines, which are common in biological samples .

Derivatizing Amino Acids for HPLC Analysis

Similar to its use in pre-column derivatization of amines, this compound can also be used for derivatizing amino acids for HPLC analysis . This allows for better separation and detection of individual amino acids in complex mixtures .

Capillary Electrophoresis

The compound is used in capillary electrophoresis, a technique used to separate ionic species by their charge and frictional forces . In this context, it can help improve the resolution of the separation .

Synthesis of Other Chemical Compounds

The compound can serve as a starting material or intermediate in the synthesis of other chemical compounds . Its specific structure and functional groups make it a versatile building block in organic synthesis .

Research and Development

Given its various applications in analytical chemistry and synthesis, this compound is likely to be used in research and development in pharmaceutical and chemical industries .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for this compound would depend on its applications. If it’s a useful intermediate in synthesis, research could focus on developing more efficient or environmentally friendly methods to synthesize it . If it’s a bioactive compound, future work could involve studying its biological effects in more detail .

Propriétés

IUPAC Name |

1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c30-25(18-8-2-1-3-9-18)29-15-14-28(16-24(29)26(31)32)27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRJUJTZSFMKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-benzoylpiperazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)